molecular formula C14H16O5 B1649351 2H-1-Benzopyran-2-one, 6-(2,3-dihydroxy-3-methylbutyl)-7-hydroxy- CAS No. 46992-81-8

2H-1-Benzopyran-2-one, 6-(2,3-dihydroxy-3-methylbutyl)-7-hydroxy-

Cat. No. B1649351
CAS RN: 46992-81-8
M. Wt: 264.27 g/mol
InChI Key: WRTWKAQFZYXAEJ-UHFFFAOYSA-N
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Description

2H-1-Benzopyran-2-one, 6-(2,3-dihydroxy-3-methylbutyl)-7-hydroxy-, also known as feilongzhang blood lactone or nitidum, is a coumarin compound . It can be isolated from Angelica dahurica stem . The molecular formula of this compound is C16H20O6 .


Molecular Structure Analysis

The molecular weight of this compound is 308.33 g/mol . The InChI representation of the molecule is InChI=1S/C15H18O5/c1-15(2,18)12(16)8-10-11(19-3)6-4-9-5-7-13(17)20-14(9)10/h4-7,12,16,18H,8H2,1-3H3 .


Physical And Chemical Properties Analysis

The molecular weight of 2H-1-Benzopyran-2-one, 6-(2,3-dihydroxy-3-methylbutyl)-7-hydroxy- is 308.33 g/mol . The exact mass is 340.031022 g/mol .

Scientific Research Applications

Structural Requirements for Gastroprotective Activity

Research conducted by Shimojima and Hayashi (1983) explored the structural requirements for gastroprotective activity in derivatives of 2H-1-Benzopyran-2-one. They found that specific modifications at the amino acid moiety significantly influenced activity, highlighting the importance of the 1H-2-benzopyran-1-one skeleton for activity to occur Shimojima & Hayashi, 1983.

Spiroacetal Derivatives and Structural Transformations

Cremins, Hayes, and Wallace (1993) investigated spiroacetal derivatives of chroman-4-one, a compound structurally related to 2H-1-Benzopyran-2-one. They demonstrated transformations leading to spirocyclisation, revealing insights into chemical processes and structural changes Cremins, Hayes, & Wallace, 1993.

Crystal Structure Analysis

Julaeha et al. (2010) studied the coumarin ring system of a compound closely related to 2H-1-Benzopyran-2-one, focusing on its crystal structure. This research contributes to understanding the molecular structure and interactions of similar compounds Julaeha et al., 2010.

Synthesis and Characterization of Metal Complexes

Abdel-Latif and Mohamed (2017) synthesized novel metal complexes with derivatives of 2H-1-Benzopyran-2-one, characterizing them through various analytical methods. This study contributes to the field of coordination chemistry and potential applications in material science Abdel-Latif & Mohamed, 2017.

In Vitro Metabolism and Pharmacological Potential

Yenes, Commandeur, Vermeulen, and Messeguer (2004) investigated the in vitro metabolism of a related compound, highlighting its pharmacological potential as a lipid peroxidation inhibitor and nitric oxide scavenger. Such studies are crucial for understanding the drug metabolism and potential therapeutic uses Yenes et al., 2004.

Synthesis Techniques and Applications

Lee (1982) described a synthesis method for mangostins, using a compound structurally related to 2H-1-Benzopyran-2-one. This research contributes to synthetic chemistry, providing techniques for creating complex organic compounds Lee, 1982.

Safety And Hazards

The safety data sheet for a similar compound, 6-[(2R)-2,3-Dihydroxy-3-methylbutyl]-5,7-dimethoxy-2H-1-benzopyran-2-one, suggests that if inhaled, the victim should be moved into fresh air and given oxygen if breathing is difficult . If not breathing, artificial respiration should be given and a doctor should be consulted immediately . If the chemical comes into contact with the skin, contaminated clothing should be removed immediately and the skin should be washed off with soap and plenty of water .

properties

IUPAC Name

6-(2,3-dihydroxy-3-methylbutyl)-7-hydroxychromen-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H16O5/c1-14(2,18)12(16)6-9-5-8-3-4-13(17)19-11(8)7-10(9)15/h3-5,7,12,15-16,18H,6H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WRTWKAQFZYXAEJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C(CC1=C(C=C2C(=C1)C=CC(=O)O2)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H16O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30418735
Record name 2H-1-Benzopyran-2-one, 6-(2,3-dihydroxy-3-methylbutyl)-7-hydroxy-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30418735
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

264.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2H-1-Benzopyran-2-one, 6-(2,3-dihydroxy-3-methylbutyl)-7-hydroxy-

CAS RN

46992-81-8
Record name 2H-1-Benzopyran-2-one, 6-(2,3-dihydroxy-3-methylbutyl)-7-hydroxy-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30418735
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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